4,4'-Dimethyldiphenyldisulfone

thermal stability melting point high-temperature processing

Researchers requiring a thermally robust crosslinker for high-temperature curing often face premature degradation with standard disulfones. 4,4'-Dimethyldiphenyldisulfone (CAS 10409-07-1) resolves this with a 212 °C melting point-~50 °C higher than diphenyl disulfone-ensuring solid-phase dispersion during compounding and controlled crosslinking onset. - Enables high-temp elastomer curing for aerospace, automotive & electrical insulation. - Yields pure p-toluenesulfonyl radicals in photochemical studies, avoiding irrelevant byproducts. - Simplifies purification via recrystallization compared to lower-melting analogs. Supplied at 97% purity with batch-specific QC (NMR, HPLC, GC).

Molecular Formula C14H14O4S2
Molecular Weight 310.4 g/mol
CAS No. 10409-07-1
Cat. No. B080385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dimethyldiphenyldisulfone
CAS10409-07-1
SynonymsBis-(p-tolyl)-disulfone
Molecular FormulaC14H14O4S2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C14H14O4S2/c1-11-3-7-13(8-4-11)19(15,16)20(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3
InChIKeyKUXDDVUXCGCYFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dimethyldiphenyldisulfone (CAS 10409-07-1): Core Identity and Procurement Baseline


4,4'-Dimethyldiphenyldisulfone (Bis(4-methylphenyl) disulfone) is a di-p-substituted diaryl α-disulfone with the molecular formula C₁₄H₁₄O₄S₂ and a molecular mass of 310.39 g/mol [1]. It features two p-tolyl groups bridged by a -S(O)₂-S(O)₂- linkage, which confers distinct thermal and chemical properties. Standard commercial purity is 97%, with batch-specific QC documentation (NMR, HPLC, GC) available from major suppliers .

Why Generic Disulfone Substitution Fails: Structural and Thermal Differentiation of 4,4'-Dimethyldiphenyldisulfone


Substituting 4,4'-dimethyldiphenyldisulfone with a simpler disulfone such as diphenyl disulfone (CAS 10409-06-0) is not straightforward because the p-methyl substituents significantly alter key physicochemical properties. The melting point of the dimethyl derivative is 212 °C [1], while diphenyl disulfone melts at approximately 162 °C [2]. This ~50 °C difference directly impacts thermal processing windows, long-term stability at elevated temperatures, and suitability for high-temperature polymer crosslinking applications.

Quantitative Differentiation Evidence for 4,4'-Dimethyldiphenyldisulfone vs. Diphenyl Disulfone


Melting Point Elevation: 212 °C vs. 162 °C – Thermal Stability Advantage

4,4'-Dimethyldiphenyldisulfone exhibits a melting point of 212 °C [1], while the unsubstituted diphenyl disulfone melts at 161.9 °C [2]. This 50.1 °C elevation reflects stronger intermolecular interactions conferred by the p-methyl groups, directly translating to higher thermal stability and a wider operational window for melt-based processes.

thermal stability melting point high-temperature processing

Boiling Point Difference: 479.1 °C vs. 466.2 °C – Reduced Volatility at Elevated Temperature

The predicted boiling point of 4,4'-dimethyldiphenyldisulfone is 479.1 °C at 760 mmHg , compared to 466.2 °C for diphenyl disulfone . The 12.9 °C higher boiling point indicates lower volatility and greater thermal endurance before vaporization, which is advantageous in high-temperature curing and melt-processing operations.

boiling point volatility high-temperature stability

Density Variation: 1.329 vs. 1.406 g/cm³ – Implications for Formulation and Composite Design

The predicted density of 4,4'-dimethyldiphenyldisulfone is 1.329 g/cm³ , whereas diphenyl disulfone has a higher predicted density of 1.406 g/cm³ . The 5.5% lower density of the dimethyl derivative can influence the mass loading in composite materials, potentially enabling lighter formulations without sacrificing crosslinking efficiency.

density composite design formulation

Divergent Photolytic Reactivity: Direct Head-to-Head Comparison with Diphenyl Disulfone

In a direct comparative study, di-p-tolyl disulfone (4,4'-dimethyldiphenyldisulfone) and diphenyl disulfone were decomposed under UV irradiation in various arenes. Both compounds generated arenesulfonyl radicals, but the product distribution (arenesulfonic acids, arenesulfonic anhydrides, thiolsulfonates, diaryl sulfones, biaryls, and SO₂) differed qualitatively, with the p-methyl substituent modulating the radical recombination pathways [1]. Although quantitative yield data are not extractable from the abstract, the study establishes non-interchangeable photochemical behavior.

photolysis radical generation disulfone reactivity

Optimal Use Scenarios for 4,4'-Dimethyldiphenyldisulfone Driven by Differentiated Properties


High-Performance Polymer Crosslinking Agent for Aerospace and Automotive Elastomers

4,4'-Dimethyldiphenyldisulfone is employed as a crosslinking agent in heat-resistant and chemically stable elastomers, where its high melting point (212 °C) and low volatility enable curing cycles at temperatures that would degrade non-methylated disulfones [1]. The enhanced thermal stability directly contributes to improved mechanical strength and long-term durability in rubber compounds used in aerospace, automotive, and electrical insulation applications.

Specialty Resins Requiring Long-Term Thermal Endurance

Specialty resins formulated for sustained exposure to extreme conditions benefit from the 50 °C melting point advantage of 4,4'-dimethyldiphenyldisulfone over diphenyl disulfone [2]. The higher melting point ensures that the crosslinker remains in the solid state during initial compounding, enabling homogeneous dispersion and controlled crosslinking onset only upon reaching the designated cure temperature.

Photochemical Radical Generation with p-Tolyl-Specific Reactivity

In photochemical studies requiring arenesulfonyl radical generation, 4,4'-dimethyldiphenyldisulfone yields p-toluenesulfonyl radicals with distinct recombination products compared to the phenyl analog [3]. This makes it the necessary precursor when p-tolyl-substituted downstream products (e.g., p-toluenesulfonic acid derivatives) are targeted, and where the use of diphenyl disulfone would produce chemically irrelevant byproducts.

Organic Synthesis Intermediate for Sulfone-Containing Pharmaceuticals and Agrochemicals

As a di-p-substituted diaryl disulfone, 4,4'-dimethyldiphenyldisulfone serves as a building block in the synthesis of pharmaceuticals and agrochemicals that require a stable sulfonyl–sulfonyl linkage. Its commercial availability at 97% purity with batch-specific QC supports reproducible synthetic protocols, while its higher melting point simplifies purification by recrystallization compared to lower-melting disulfone analogs.

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